![molecular formula C16H17N5O3S3 B2576761 2-((4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-sulfamoylphenyl)acetamide CAS No. 496029-23-3](/img/structure/B2576761.png)

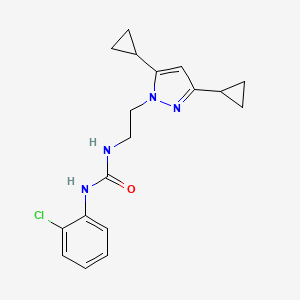

2-((4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-sulfamoylphenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2(1H)-one” is a chemical compound with the molecular formula C8H9N3OS and a molecular weight of 195.24 . It is a white to off-white powder with a sweet aroma .

Molecular Structure Analysis

The molecular structure of this compound consists of a thieno[2,3-d]pyrimidin-2(1H)-one ring, which is a bicyclic system with a sulfur atom in one ring and two nitrogen atoms in the other. The ring is substituted with an amino group at the 4-position and two methyl groups at the 5 and 6 positions .Physical And Chemical Properties Analysis

This compound is soluble in 0.26 mM phosphate buffer at pH 7.1 and in propylene glycol . It has a LogP value of 0.907 (estimated) .Scientific Research Applications

Organic Synthesis and Chemical Properties

- The reaction of 2-amino-4,5-dimethylthiophene-3-carboxamide with iso(and isothio)cyanates under microwave irradiation in the presence of N,N-dimethyl acetamide as solvent yields derivatives of 5,6-dimethylthieno[2,3-d]pyrimidine. These reactions likely proceed through intermediates like 4,5-dimethyl-2-substitutedcarbamothioylaminothiophene-3-carboxamides, demonstrating the compound's relevance in synthetic organic chemistry (Davoodnia et al., 2009).

Antimicrobial and Antitumor Applications

- Novel acetamide derivatives, including pyrrole, pyrrolopyrimidine, and thiophene derivatives containing a biologically active pyrazole moiety, have been synthesized to evaluate their antitumor activity. One compound showed effectiveness surpassing that of the reference drug, doxorubicin, highlighting the potential of these compounds in cancer research (Alqasoumi et al., 2009).

Herbicide Design and Molecular Interaction Studies

- Pyrimidinylthiobenzoates, targeting acetohydroxyacid synthase (AHAS), an enzyme critical for branched-chain amino acid biosynthesis, indicate the compound's utility in designing new herbicides. The study integrates molecular docking, comparative molecular field analysis (CoMFA), and density functional theory (DFT) calculations to identify bioactive conformations, demonstrating a sophisticated approach to herbicide development (He et al., 2007).

Molecular Docking and Pharmacological Evaluation

- S-acetamide derivatives of 4,6-dimethyl-2-thiopyrimidine were synthesized and evaluated as anticonvulsant agents. Molecular docking studies indicated their interaction with anticonvulsant biotargets, providing insights into their pharmacological potential and laying the groundwork for future development of anticonvulsant drugs (Severina et al., 2020).

properties

IUPAC Name |

2-(4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)sulfanyl-N-(4-sulfamoylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N5O3S3/c1-8-9(2)26-15-13(8)14(17)20-16(21-15)25-7-12(22)19-10-3-5-11(6-4-10)27(18,23)24/h3-6H,7H2,1-2H3,(H,19,22)(H2,17,20,21)(H2,18,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZWUBIGWRFKPNS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC2=NC(=NC(=C12)N)SCC(=O)NC3=CC=C(C=C3)S(=O)(=O)N)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N5O3S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7,9-Dimethyl-2-[(4-methylbenzyl)sulfanyl]-4-morpholinopyrido[3',2':4,5]thieno[3,2-d]pyrimidine](/img/structure/B2576680.png)

![3-benzyl-7-((2-fluorobenzyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2576681.png)

![2-[4-(3,5-Dichlorobenzenesulfonamido)phenyl]acetic acid](/img/structure/B2576682.png)

![(Z)-6-(5-((1H-benzo[d]imidazol-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoic acid](/img/structure/B2576685.png)

![N-[2-(4-chlorophenyl)ethyl]-3-[1-[2-(4-fluoroanilino)-2-oxoethyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]propanamide](/img/no-structure.png)

![[2-(4-Chloro-2-fluoroanilino)-2-oxoethyl] 4-methylbenzoate](/img/structure/B2576689.png)

![3-(4-butyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(4-isopropylphenyl)propanamide](/img/structure/B2576694.png)

![N-(2,4-difluorophenyl)-2-((1-(3-hydroxypropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2576696.png)

![2-[4-(4-ethylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2576698.png)

![4-{[2-methyl-3-oxo-3,4-dihydro-1(2H)-quinoxalinyl]carbonyl}phenyl N-butylcarbamate](/img/structure/B2576699.png)

![N-methyl-2-(4-(N-methyl-N-phenylsulfamoyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2576700.png)